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Compound of Interest

Compound Name: 3-Acetamidophthalic Anhydride

Cat. No.: B045802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Acetamidophthalic anhydride (CAS No: 6296-53-3), a key intermediate in the synthesis of

various pharmaceutical compounds. This document outlines predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide

Molecular Formula: C₁₀H₇NO₄

Molecular Weight: 205.17 g/mol

Spectroscopic Data
The following sections present the predicted spectroscopic data for 3-Acetamidophthalic
anhydride. It is important to note that while a certificate of analysis confirms the structure is

consistent with ¹H NMR spectroscopy, specific experimental data is not readily available in the

public domain. The data presented herein is based on computational predictions.
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.

¹H NMR (Proton NMR) Data (Predicted)

Protons Chemical Shift (δ, ppm) Multiplicity

Aromatic-H 7.5 - 8.5 m

NH (Amide) 9.5 - 10.5 s (br)

CH₃ (Acetyl) 2.2 - 2.3 s

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Atoms Chemical Shift (δ, ppm)

C=O (Anhydride) 160 - 165

C=O (Amide) 168 - 170

Aromatic C-N 140 - 145

Aromatic C-C=O 135 - 140

Aromatic C-H 120 - 135

Aromatic C (quaternary) 115 - 120

CH₃ (Acetyl) 24 - 26

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on the absorption of

infrared radiation, which causes molecular vibrations. For 3-Acetamidophthalic anhydride,

the characteristic peaks are associated with the anhydride and amide functional groups.

Characteristic IR Absorptions (Predicted)
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amide) 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch (Anhydride) 1840 - 1870 and 1770 - 1800 Strong (two bands)

C=O Stretch (Amide I) 1680 - 1700 Strong

N-H Bend (Amide II) 1510 - 1550 Medium

C-O-C Stretch (Anhydride) 1200 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Acetamidophthalic anhydride, the molecular ion peak and characteristic

fragments would be observed.

Mass Spectrometry Data (Predicted)

Ion m/z

[M]⁺ 205.04

[M-CH₂CO]⁺ 163.03

[M-CO]⁺ 177.04

[M-CO-CO]⁺ 149.05

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 3-Acetamidophthalic
anhydride are not available in the cited literature. However, the following provides a general

workflow for such analyses.
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Acetamidophthalic anhydride in

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is

ionized by applying a high voltage. In EI, the sample is bombarded with a high-energy

electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

fragmentation patterns.

Visualized Workflows
The following diagrams illustrate the general workflows for obtaining and analyzing

spectroscopic data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetamidophthalic
Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045802#spectroscopic-data-for-3-acetamidophthalic-
anhydride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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